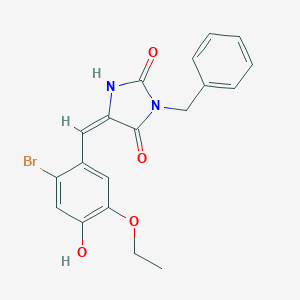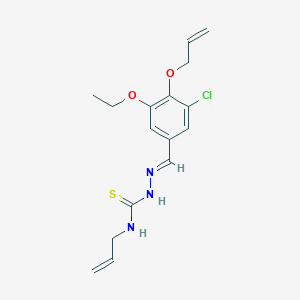
4-(allyloxy)-3-chloro-5-ethoxybenzaldehyde N-allylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(allyloxy)-3-chloro-5-ethoxybenzaldehyde N-allylthiosemicarbazone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(allyloxy)-3-chloro-5-ethoxybenzaldehyde N-allylthiosemicarbazone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzylidene intermediate: This step involves the condensation of 3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzaldehyde with an appropriate hydrazine derivative under acidic or basic conditions.
Hydrazinecarbothioamide formation: The intermediate is then reacted with a thioamide derivative to form the final product. This step may require specific catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-(allyloxy)-3-chloro-5-ethoxybenzaldehyde N-allylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The presence of functional groups allows for substitution reactions, where one group is replaced by another using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(allyloxy)-3-chloro-5-ethoxybenzaldehyde N-allylthiosemicarbazone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(allyloxy)-3-chloro-5-ethoxybenzaldehyde N-allylthiosemicarbazone involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways depend on the context of its use, such as its role as a biochemical probe or therapeutic agent. Detailed studies are required to elucidate the exact mechanisms and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
4-(allyloxy)-3-chloro-5-ethoxybenzaldehyde N-allylthiosemicarbazone: shares similarities with other benzylidene and hydrazinecarbothioamide derivatives, which may have comparable reactivity and applications.
Other similar compounds: include various benzylidene derivatives and hydrazinecarbothioamide analogs with different substituents.
Properties
Molecular Formula |
C16H20ClN3O2S |
|---|---|
Molecular Weight |
353.9 g/mol |
IUPAC Name |
1-[(E)-(3-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C16H20ClN3O2S/c1-4-7-18-16(23)20-19-11-12-9-13(17)15(22-8-5-2)14(10-12)21-6-3/h4-5,9-11H,1-2,6-8H2,3H3,(H2,18,20,23)/b19-11+ |
InChI Key |
ODVLTIZEGOQHNM-YBFXNURJSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=S)NCC=C)Cl)OCC=C |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=S)NCC=C)Cl)OCC=C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=S)NCC=C)Cl)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2,2-Dicyanoethenyl)phenoxy]acetamide](/img/structure/B328226.png)

![Methyl 2-chloro-5-({[(4-isopropoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B328229.png)
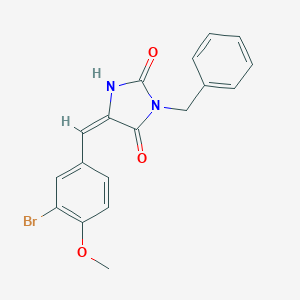
![3-Benzyl-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B328231.png)
![(5E)-3-benzyl-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B328232.png)
![(5E)-3-benzyl-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B328236.png)
![(5E)-3-benzyl-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B328237.png)
![3-Benzyl-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B328241.png)
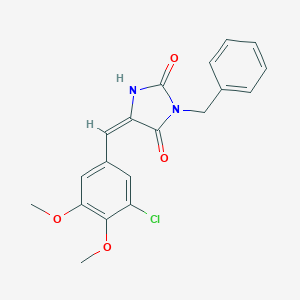
![3-Benzyl-5-[3-methoxy-4-(2-naphthylmethoxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B328245.png)
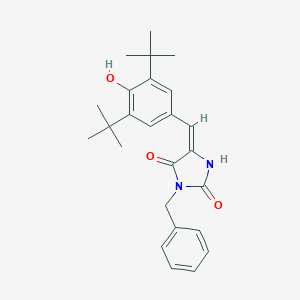
![(5E)-3-benzyl-5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B328248.png)
